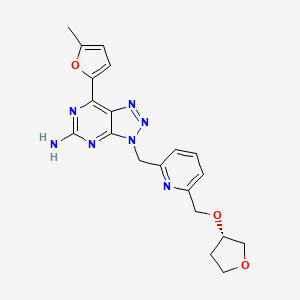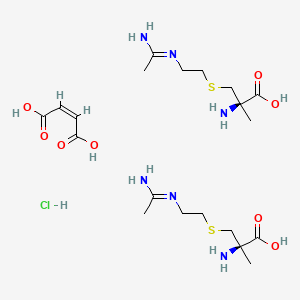
Corynecin V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corynecin V is a naturally occurring compound that belongs to a complex of chloramphenicol-like acyl nitrophenylpropylamines. It was first isolated from the bacterium Corynebacterium hydrocarboclastus in 1972 . This compound is known for its antibacterial properties, being active against both Gram-positive and Gram-negative bacteria. Although it is less potent than chloramphenicol, it exhibits similar species selectivity .
Mechanism of Action
Target of Action
Corynecin V is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines . It is active against both Gram-positive and Gram-negative bacteria . Although less potent than chloramphenicol, this compound shows a similar species selectivity .
Mode of Action
Given its similarity to chloramphenicol, it is likely that this compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the addition of new amino acids to the growing peptide chain .
Biochemical Pathways
This compound is produced by the bacterium Corynebacterium hydrocarboclastus . The addition of certain amino acids, such as threonine, homoserine, and methionine, to the producing cultures results in an increase in the production of Corynecin II . These amino acids and α-ketobutyric acid are incorporated into the propionyl group of Corynecin II .
Pharmacokinetics
It is known that this compound is soluble in ethanol, methanol, dmf, and dmso .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By preventing protein synthesis, this compound disrupts essential cellular processes, leading to the death of the bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain amino acids in the environment can increase the production of Corynecin II, a related compound . .
Biochemical Analysis
Biochemical Properties
Corynecin V plays a significant role in biochemical reactions due to its structural similarity to chloramphenicol. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation . This interaction is crucial for its antibacterial activity. Additionally, this compound has been shown to interact with enzymes involved in its biosynthesis, such as those incorporating amino acids like threonine, homoserine, and methionine .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein synthesis can lead to the accumulation of incomplete proteins and the disruption of metabolic processes . In eukaryotic cells, this compound’s effects are less pronounced but can still influence cellular functions if present in high concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit in bacteria . This binding prevents the formation of peptide bonds, thereby inhibiting protein synthesis. The compound’s structure allows it to fit into the ribosomal binding site, blocking the necessary interactions for protein elongation . Additionally, this compound may interact with other biomolecules, such as enzymes involved in its biosynthesis, further influencing its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity can degrade over time, especially if exposed to light or higher temperatures . Long-term studies have shown that this compound can have lasting effects on bacterial populations, leading to the development of resistance in some cases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without significant toxicity . At higher doses, this compound can cause adverse effects, such as liver toxicity and disruption of normal gut flora . Threshold effects have been observed, where a minimal effective dose is required to achieve antibacterial activity without causing harm to the host .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It interacts with enzymes such as acetyltransferases and hydrolases, which modify its structure and influence its activity . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, this compound may interact with transport proteins that facilitate its movement within cells . Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antibacterial effects . It targets bacterial ribosomes, which are located in the cytoplasm, to inhibit protein synthesis . Post-translational modifications, such as acetylation, can influence its localization and activity by altering its binding affinity to ribosomal subunits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Corynecin V is synthesized through a series of chemical reactions involving the bacterium Corynebacterium hydrocarboclastus. The bacterium is grown on a medium containing n-paraffin as the sole carbon source. The synthesis involves the production of acyl derivatives of D-(-)-threo-1-chloramphenicol . The isolation of this compound involves preparative thin-layer chromatography using ethyl acetate as the developing solvent .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Corynebacterium hydrocarboclastus. The bacterium is cultured in bioreactors with controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Corynecin V undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Corynecin V has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactions of chloramphenicol-like compounds.
Biology: this compound is used to study the antibacterial mechanisms of chloramphenicol-like compounds.
Medicine: Research on this compound contributes to the development of new antibacterial agents.
Industry: It is used in the production of antibacterial agents for various applications.
Comparison with Similar Compounds
Corynecin V is similar to other chloramphenicol-like compounds, such as:
Chloramphenicol: Both compounds inhibit bacterial protein synthesis, but this compound is less potent.
Corynecin I, II, III, and IV: These compounds are also isolated from Corynebacterium hydrocarboclastus and share similar structures and antibacterial properties.
Uniqueness: this compound is unique due to its specific acyl nitrophenylpropylamine structure, which contributes to its distinct antibacterial activity and species selectivity .
Properties
IUPAC Name |
[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPRUKVGIPMAMF-TZMCWYRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














